molecular formula C16H18N2O B5592397 3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B5592397
M. Wt: 254.33 g/mol
InChI Key: PNIAQTXJVGYYMH-UHFFFAOYSA-N
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Description

3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.141913202 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Physicochemical Properties

  • Synthesis Techniques : Research has explored various synthesis methods for indazol-4-one derivatives, including 3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. These methods are crucial for generating compounds with potential biological activities and studying their chemical behavior under different conditions (Yüksek et al., 2015).
  • Tautomerism Studies : Computational and theoretical studies have been conducted on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones, which help in understanding the most stable forms of these compounds and their chemical properties (Medina et al., 2005).

Biological Activities

  • Antioxidant Activities : Novel derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-one have been synthesized and evaluated for their in vitro antioxidant activities. These studies offer insights into the potential therapeutic applications of these compounds as antioxidants (Yüksek et al., 2015).
  • Nitric Oxide Receptor Activation : Certain indazol-4-one derivatives have been identified as potent activators of the nitric oxide receptor, soluble guanylate cyclase. This discovery points to the potential use of these compounds in modulating nitric oxide signaling pathways, which are vital in various physiological processes (Selwood et al., 2001).

Mechanism of Action

The mechanism of action of indazole derivatives can vary widely depending on the specific compound and its biological target. Some indazole derivatives have been found to have anti-inflammatory, antimicrobial, anticancer, and other activities .

Future Directions

Given the wide range of biological activities exhibited by indazole derivatives, it’s likely that compounds like “3-benzyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one” will continue to be of interest in the development of new pharmaceuticals and other biologically active compounds .

Properties

IUPAC Name

3-benzyl-6,6-dimethyl-5,7-dihydro-1H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-16(2)9-13-15(14(19)10-16)12(17-18-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIAQTXJVGYYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.